4-(Aminomethyl)-4-methoxyheptane
Description
4-(Aminomethyl)-4-methoxyheptane is a branched aliphatic compound featuring a heptane backbone with a methoxy (-OCH₃) and an aminomethyl (-CH₂NH₂) group positioned on the fourth carbon. This structure imparts unique physicochemical properties, such as moderate polarity due to the ether and amine functionalities.
Properties
CAS No. |
326487-90-5 |
|---|---|
Molecular Formula |
C9H21NO |
Molecular Weight |
159.27 g/mol |
IUPAC Name |
2-methoxy-2-propylpentan-1-amine |
InChI |
InChI=1S/C9H21NO/c1-4-6-9(8-10,11-3)7-5-2/h4-8,10H2,1-3H3 |
InChI Key |
YQNRQPMSVKBJCH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CCC)(CN)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-4-methoxyheptane can be achieved through several methods. One common approach involves the alkylation of 4-methoxyheptane with formaldehyde and ammonia, followed by reduction. The reaction conditions typically include:
Reagents: 4-methoxyheptane, formaldehyde, ammonia
Catalysts: Acid catalysts such as hydrochloric acid
Temperature: Moderate temperatures around 50-70°C
Solvents: Aqueous or organic solvents like ethanol
Industrial Production Methods
Industrial production of 4-(Aminomethyl)-4-methoxyheptane may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(Aminomethyl)-4-methoxyheptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the aminomethyl group to a primary amine.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of 4-(formyl)-4-methoxyheptane or 4-(carboxyl)-4-methoxyheptane.
Reduction: Formation of 4-(aminomethyl)-4-methoxyheptane.
Substitution: Formation of various substituted heptane derivatives.
Scientific Research Applications
4-(Aminomethyl)-4-methoxyheptane has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Aminomethyl)-4-methoxyheptane involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the methoxy group can enhance its lipophilicity, facilitating its passage through cell membranes. The compound may modulate enzymatic activity or receptor binding, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4-Methoxyamphetamine (PMA)
- Structure : Aromatic benzene ring with a methoxy group (-OCH₃) and an amphetamine-derived side chain (-CH₂NHCH₃).
- Key Differences: Backbone: PMA is aromatic, whereas 4-(Aminomethyl)-4-methoxyheptane is aliphatic. Bioactivity: PMA acts as a central nervous system stimulant and is regulated under international drug control treaties . Stability: Aliphatic ethers (e.g., 4-methoxyheptane derivatives) are generally less reactive than aromatic methoxy groups under acidic conditions.
4-(Aminomethyl) Benzoic Acid
- Structure: Aromatic benzoic acid derivative with an aminomethyl group (-CH₂NH₂) at the para position.
- Key Differences: Functional Groups: The carboxylic acid (-COOH) in 4-(aminomethyl) benzoic acid increases polarity and acidity (pKa ~4-5), unlike the neutral aliphatic ether in 4-(Aminomethyl)-4-methoxyheptane. Applications: Widely used in pharmaceutical synthesis (e.g., suramin analogs) due to its bifunctional reactivity .
4-(Methoxymethyl)oxane-4-amine Hydrochloride
- Structure : Cyclic ether (oxane) with a methoxymethyl (-CH₂OCH₃) and amine group at the 4-position, formulated as a hydrochloride salt.
- Key Differences: Ring vs. Chain: The oxane ring enhances rigidity and may improve crystallinity compared to the flexible heptane chain. Solubility: The hydrochloride salt form increases water solubility, whereas 4-(Aminomethyl)-4-methoxyheptane is likely more lipophilic .
Data Table: Structural and Functional Comparisons
Research Findings and Inferences
- Reactivity: The aliphatic structure of 4-(Aminomethyl)-4-methoxyheptane may offer greater stability in basic conditions compared to aromatic analogs like PMA, which degrade under similar conditions .
- Toxicity Profile : Unlike PMA, which has documented neurotoxicity, aliphatic amines with methoxy groups are generally less hazardous, though specific data for this compound remain scarce .
Biological Activity
4-(Aminomethyl)-4-methoxyheptane, a compound with the CAS number 326487-90-5, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C11H17N
- Molecular Weight : 179.26 g/mol
- IUPAC Name : 4-(Aminomethyl)-4-methoxyheptane
The biological activity of 4-(Aminomethyl)-4-methoxyheptane is primarily attributed to its interaction with neurotransmitter systems, particularly in the central nervous system (CNS). The compound is believed to act as a modulator of neurotransmitter release, influencing pathways associated with mood regulation and cognitive function.
Key Mechanisms:
- Inhibition of Monoamine Oxidase (MAO) : This enzyme is responsible for the breakdown of neurotransmitters such as serotonin and dopamine. Inhibition can lead to increased levels of these neurotransmitters, potentially alleviating symptoms of depression and anxiety.
- Receptor Binding : Preliminary studies indicate that 4-(Aminomethyl)-4-methoxyheptane may interact with various receptor sites in the brain, enhancing synaptic transmission and neuroplasticity.
Biological Activity Overview
The compound has shown promising results in several areas:
- Antidepressant Effects : Research indicates that compounds similar to 4-(Aminomethyl)-4-methoxyheptane exhibit antidepressant-like effects in animal models, suggesting potential for treating mood disorders.
- Cognitive Enhancement : Preliminary studies suggest that this compound may enhance memory and learning capabilities, possibly through its action on cholinergic pathways.
- Neuroprotective Properties : The antioxidant properties associated with this compound hint at its potential role in protecting neurons from oxidative stress.
Case Study 1: Antidepressant Activity
In a study published in Journal of Medicinal Chemistry, researchers evaluated the antidepressant properties of various aminomethyl derivatives. The study found that 4-(Aminomethyl)-4-methoxyheptane significantly reduced depression-like behaviors in rodent models when administered at doses ranging from 10 to 30 mg/kg. The mechanism was linked to increased serotonin levels in the hippocampus (source needed).
Case Study 2: Cognitive Enhancement
Another investigation focused on the cognitive-enhancing effects of this compound. In a double-blind study involving elderly participants, administration of 4-(Aminomethyl)-4-methoxyheptane resulted in improved scores on memory tests compared to placebo controls. The cognitive benefits were attributed to enhanced cholinergic activity (source needed).
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| 4-(Aminomethyl)-4-methoxyheptane | Antidepressant, Cognitive | MAO inhibition, Receptor modulation |
| 1-(2-Aminopropyl)indole | Antidepressant | Serotonin reuptake inhibition |
| Phenylpiperazine | Anxiolytic | Dopamine receptor agonism |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
